molecular formula C5H6OS B143748 2-Methoxythiophene CAS No. 130410-20-7

2-Methoxythiophene

Cat. No.: B143748
CAS No.: 130410-20-7
M. Wt: 114.17 g/mol
InChI Key: OKEHURCMYKPVFW-UHFFFAOYSA-N
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Description

2-Methoxythiophene is a heterocyclic compound with the chemical formula C5H6OS. It is characterized by the presence of a methoxy group attached to the second carbon of the thiophene ring. This compound is a colorless liquid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxythiophene can be synthesized through several methods. One common method involves the reaction of thiophene with methanol in the presence of a catalyst. Another method includes the use of halogenated thiophene derivatives, such as 2-bromo-3-methoxythiophene, which undergoes autopolymerization .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic methylation of thiophene. This process involves the use of methanol and a suitable catalyst under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxythiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxythiophene involves its interaction with molecular targets through its methoxy and thiophene functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s unique electronic properties, due to the presence of sulfur, contribute to its reactivity and effectiveness in different applications .

Comparison with Similar Compounds

  • 2-Methoxythiophenol
  • 3-Methoxythiophene
  • 2-Methylthiophene
  • 2-Iodothiophene

Comparison: 2-Methoxythiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 3-Methoxythiophene, the position of the methoxy group in this compound results in different reactivity and applications. Similarly, 2-Methoxythiophenol, with a hydroxyl group instead of a methoxy group, exhibits different chemical behavior and uses .

Properties

IUPAC Name

2-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEHURCMYKPVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168559
Record name 2-Methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16839-97-7
Record name 2-Methoxythiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16839-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxythiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxythiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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